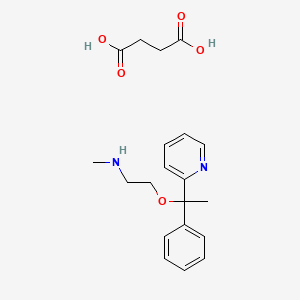

N-desmethyl-Doxylamine (succinate)

Description

Contextualization as a Doxylamine (B195884) Metabolite in Xenobiotic Metabolism Studies

The biotransformation of Doxylamine in the body primarily occurs in the liver, where it undergoes N-demethylation to form N-desmethyl-Doxylamine. nih.gov This metabolic pathway is a classic example of xenobiotic metabolism, the process by which the body modifies foreign chemical substances. The study of N-desmethyl-Doxylamine is crucial for characterizing the specific enzymes involved, such as cytochrome P450 (CYP) isoforms, and for understanding the inter-individual variability in drug response.

Early research in the 1980s was instrumental in identifying N-desmethyl-Doxylamine as a significant urinary metabolite of Doxylamine in both animal models and humans. nih.gov These foundational studies laid the groundwork for subsequent pharmacokinetic and pharmacodynamic investigations. The biotransformation process also yields other metabolites, including N,N-didesmethyldoxylamine and various glucuronide conjugates. who.intnih.gov

Table 1: Key Pharmacokinetic Parameters of Doxylamine and N-desmethyl-Doxylamine

| Parameter | Doxylamine | N-desmethyl-Doxylamine |

|---|---|---|

| Elimination Half-Life | ~12.6 hours | ~10 hours |

Data derived from human pharmacokinetic studies.

Significance in Pharmaceutical Research and Development of Related Chemical Entities

The synthesis and analysis of N-desmethyl-Doxylamine are vital for several aspects of pharmaceutical research and development. It serves as a reference standard in bioanalytical methods developed to quantify Doxylamine and its metabolites in biological matrices. Furthermore, understanding the metabolic fate of Doxylamine, including the formation of N-desmethyl-Doxylamine, is a regulatory requirement for new drug applications.

The study of metabolites like N-desmethyl-Doxylamine can also inform the design of new drug candidates. By understanding how structural modifications affect metabolism, chemists can develop analogues with improved properties, such as a longer half-life or a more favorable side-effect profile. The synthesis of related compounds and impurities is crucial for ensuring the purity and safety of the final drug product. researchgate.netopulentpharma.com

Scope and Academic Research Focus of the Outline

This article focuses exclusively on the chemical and biological significance of N-desmethyl-Doxylamine (succinate) within the framework of chemical biology and pharmaceutical research. The primary areas of discussion include its role as a metabolite in xenobiotic metabolism and its importance in the research and development of related pharmaceutical compounds. The content will adhere strictly to this academic and research-oriented scope.

Table 2: Chemical Identifiers for N-desmethyl-Doxylamine (succinate)

| Identifier | Value |

|---|---|

| Formal Name | butanedioic acid, compd. with N-methyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine |

| CAS Number | 2731375-61-2 |

| Molecular Formula | C16H20N2O • C4H6O4 |

| Formula Weight | 374.4 |

Data sourced from Cayman Chemical.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H26N2O5 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

butanedioic acid;N-methyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine |

InChI |

InChI=1S/C16H20N2O.C4H6O4/c1-16(19-13-12-17-2,14-8-4-3-5-9-14)15-10-6-7-11-18-15;5-3(6)1-2-4(7)8/h3-11,17H,12-13H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

OFYCOMGEUIVSJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCNC.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation Studies of N Desmethyl Doxylamine

N-Demethylation as a Primary Metabolic Route of Doxylamine (B195884) to N-desmethyl-Doxylamine

The principal metabolic transformation of doxylamine in the human body is N-demethylation, a phase I reaction that occurs predominantly in the liver. This process involves the removal of a methyl group from the tertiary amine of the doxylamine molecule, yielding the primary metabolite, N-desmethyl-doxylamine.

Enzymatic Catalysis: Role of Cytochrome P450 Isoforms in N-Demethylation (e.g., CYP2D6, CYP1A2, CYP2C9)

The N-demethylation of doxylamine is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases crucial for drug metabolism. wikipedia.org Research has identified several key CYP isoforms responsible for this biotransformation. wikipedia.org

Studies involving human liver microsomes and recombinant P450 enzymes have indicated that CYP2D6, CYP1A2, and CYP2C9 are the primary enzymes mediating the N-demethylation of doxylamine. wikipedia.org While multiple enzymes are involved, CYP2D6, in particular, is noted for its significant role in the metabolism of many xenobiotics and is a key player in this specific metabolic step. nih.govresearchgate.netbohrium.comwikipedia.org The involvement of these specific isoforms highlights the potential for interindividual variability in doxylamine metabolism due to genetic polymorphisms in the genes encoding these enzymes.

Table 1: Cytochrome P450 Isoforms Involved in Doxylamine N-Demethylation

| Enzyme Isoform | Role in Doxylamine Metabolism |

| CYP2D6 | A primary and high-affinity enzyme involved in the N-demethylation of doxylamine. wikipedia.orgnih.gov |

| CYP1A2 | A low-affinity enzyme contributing to the N-demethylation process. wikipedia.orgnih.gov |

| CYP2C9 | A low-affinity enzyme that also participates in the N-demethylation of doxylamine. wikipedia.orgnih.gov |

Sequential Demethylation: Formation of N,N-Didesmethyldoxylamine as a Subsequent Metabolite

Following the initial formation of N-desmethyl-doxylamine, the metabolic process can continue with a second demethylation step. This sequential demethylation results in the formation of N,N-didesmethyldoxylamine. nih.gov In this reaction, the secondary amine of N-desmethyl-doxylamine is further demethylated, yielding a primary amine metabolite. tandfonline.comnih.gov Both N-desmethyl-doxylamine and N,N-didesmethyldoxylamine have been consistently identified as major urinary metabolites of doxylamine in humans, rats, and monkeys. nih.govtandfonline.comresearchgate.netresearchgate.net

Conjugation Reactions Involving N-desmethyl-Doxylamine and Related Metabolites

After the initial phase I oxidative reactions, N-desmethyl-doxylamine and other metabolites undergo phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. uomus.edu.iqneu.edu.tr

Glucuronidation Pathways: Formation of O-Glucuronides (e.g., N-desmethyl-Doxylamine O-glucuronide)

Glucuronidation is a major conjugation pathway for doxylamine and its demethylated metabolites. researchgate.net In this reaction, glucuronic acid is attached to the metabolites. Studies have identified several glucuronide conjugates in the urine of rats and humans, including doxylamine O-glucuronide, N-desmethyl-doxylamine O-glucuronide, and N,N-didesmethyldoxylamine O-glucuronide. researchgate.netresearchgate.netresearchgate.netnih.gov The formation of N-desmethyl-doxylamine O-glucuronide involves the enzymatic transfer of a glucuronyl group to the hydroxylated metabolite, a process confirmed through techniques like thermospray mass spectrometry. nih.govoup.comoup.comresearchgate.net

N-Acetylation of Demethylated Metabolites

N-acetylation represents another significant phase II conjugation pathway for the demethylated metabolites of doxylamine. tandfonline.comnih.gov This reaction involves the transfer of an acetyl group to the primary or secondary amine groups of N,N-didesmethyldoxylamine and N-desmethyl-doxylamine, respectively. tandfonline.comnih.gov The identification of N-acetyl conjugates of these metabolites in human urine was a notable finding, as it was among the first reports of in vivo acetylation of primary and secondary aliphatic amines in humans. tandfonline.comnih.gov This process is catalyzed by N-acetyltransferase enzymes. researchgate.netyoutube.com

Table 2: Major Conjugated Metabolites of Doxylamine Demethylation Pathway

| Precursor Metabolite | Conjugation Reaction | Resulting Conjugate |

| N-desmethyl-doxylamine | Glucuronidation | N-desmethyl-doxylamine O-glucuronide researchgate.netresearchgate.net |

| N-desmethyl-doxylamine | N-Acetylation | N-acetyl-N-desmethyldoxylamine tandfonline.comnih.gov |

| N,N-didesmethyldoxylamine | Glucuronidation | N,N-didesmethyldoxylamine O-glucuronide researchgate.netresearchgate.net |

| N,N-didesmethyldoxylamine | N-Acetylation | N-acetyl-N,N-didesmethyldoxylamine tandfonline.comnih.gov |

Other Oxidative Metabolic Transformations Associated with Doxylamine Biotransformation to N-desmethyl-Doxylamine Precursors

N-Oxidation Pathways

N-oxidation represents a significant metabolic pathway for doxylamine and its metabolites. This process involves the addition of an oxygen atom to a nitrogen atom, catalyzed by cytochrome P450 (CYP450) enzymes and flavin-containing monooxygenases (FMOs). mdpi.com In the metabolism of doxylamine, both the pyridine (B92270) nitrogen and the tertiary aliphatic amine nitrogen are susceptible to oxidation.

Studies have identified doxylamine N-oxide as a metabolite in rats and monkeys. nih.govnih.govnih.gov Specifically, doxylamine pyridine N-oxide has been tentatively identified in rat urine. nih.gov The formation of the aliphatic N-oxide of doxylamine has also been confirmed in rat urine. nih.gov While doxylamine-N-oxide was found in the urine of rhesus monkeys, it was absent from their plasma. nih.govresearchgate.net This suggests that N-oxidation is a notable, albeit sometimes minor, pathway in the biotransformation of doxylamine. nih.gov The N-oxide metabolites are generally considered inactive. mdpi.com

Aromatic Hydroxylation

Aromatic hydroxylation is another key pathway in the metabolism of N-desmethyl-doxylamine and its parent compound, doxylamine. This reaction introduces a hydroxyl group onto the phenyl ring of the molecule, a process also mediated by CYP450 enzymes. nih.govnih.gov

In rats, ring-hydroxylated products of both doxylamine and desmethyldoxylamine have been identified. nih.gov Specifically, metabolites such as N,N-dimethyl-2-[1-(?-hydroxyphenyl)-1-(2-pyridyl)ethoxy]ethanamine and N-methyl-2-[1-(?-hydroxyphenyl)-1-(2-pyridyl)ethoxy]ethanamine have been tentatively identified in rat urine. nih.gov These findings indicate that the phenyl ring is a target for oxidative metabolism, leading to the formation of phenolic derivatives.

Side-Chain Cleavage Products

The metabolic breakdown of N-desmethyl-doxylamine also involves the cleavage of its ether side-chain. This process can lead to the formation of several smaller molecules.

In rhesus monkeys, a major metabolic pathway involves side-chain cleavage, resulting in the formation of 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid and 1-[1-phenyl-1(2-pyridinyl)ethoxy] methanol (B129727). nih.govnih.gov These two compounds were identified as significant urinary metabolites. nih.gov Further degradation can lead to the formation of 1-phenyl-1-(2-pyridyl)ethanol and 1-(?-hydroxyphenyl)-1-(2-pyridyl)ethanol, which have been tentatively identified in rat urine. nih.gov The initial step in this cleavage is thought to be an acid-catalyzed hydrolysis of the ether linkage. tandfonline.com

Interspecies Metabolic Comparisons and Experimental Models for N-desmethyl-Doxylamine Formation

The metabolism of doxylamine, leading to the formation of N-desmethyl-doxylamine and other metabolites, exhibits notable variations across different species. These differences are investigated using various animal models and in vitro systems.

Metabolite Profiling in Rodent Models (e.g., Rats, Mice)

In rodent models, particularly Fischer 344 rats, doxylamine undergoes extensive metabolism. Following oral administration, the major nonconjugated metabolites identified in urine and feces include doxylamine N-oxide, desmethyldoxylamine, didesmethyldoxylamine, and ring-hydroxylated products of both doxylamine and desmethyldoxylamine. nih.gov

Studies with Wistar rats have also identified N-desmethyldoxylamine and N,N-didesmethyldoxylamine in urine. nih.gov Furthermore, N-acetyl conjugates of both these demethylated metabolites were tentatively identified in rat urine. nih.gov A comprehensive analysis of rat urine revealed a total of thirteen tentatively identified metabolites, including products of N-oxidation, aromatic hydroxylation, and side-chain cleavage. tandfonline.com

Table 1: Doxylamine Metabolites Identified in Rodent Models

| Metabolite | Species | Reference |

| Doxylamine N-oxide | Fischer 344 Rat, Wistar Rat | nih.govnih.gov |

| N-desmethyldoxylamine | Fischer 344 Rat, Wistar Rat | nih.govnih.gov |

| N,N-didesmethyldoxylamine | Fischer 344 Rat, Wistar Rat | nih.govnih.gov |

| Ring-hydroxylated doxylamine | Fischer 344 Rat | nih.gov |

| Ring-hydroxylated desmethyldoxylamine | Fischer 344 Rat | nih.gov |

| N-acetyl-N-desmethyldoxylamine | Wistar Rat | nih.gov |

| N-acetyl-N,N-didesmethyldoxylamine | Wistar Rat | nih.gov |

Metabolite Profiling in Non-Human Primate Models (e.g., Monkeys)

Non-human primates, such as rhesus and squirrel monkeys, are also important models for studying doxylamine metabolism. In rhesus monkeys, the primary metabolic pathways are N-demethylation to N-desmethyldoxylamine and N,N-didesmethyldoxylamine, and side-chain cleavage. nih.govresearchgate.net Following oral administration, N-desmethyldoxylamine accounted for approximately 20% of the urinary metabolites. nih.gov

In squirrel monkeys, both N-desmethyl and N,N-didesmethyldoxylamine were detected in the urine. nih.gov However, unlike in rats, only the N-acetyl conjugate of N,N-didesmethyldoxylamine was found in monkey urine. nih.gov Studies in rhesus monkeys have identified five main urinary metabolites: doxylamine N-oxide, desmethyldoxylamine, didesmethyldoxylamine, and two side-chain cleavage products. nih.gov

Table 2: Doxylamine Metabolites Identified in Non-Human Primate Models

| Metabolite | Species | Percentage of Urinary Dose (Rhesus Monkey) | Reference |

| N-desmethyldoxylamine | Rhesus Monkey, Squirrel Monkey | 20% | nih.govnih.gov |

| N,N-didesmethyldoxylamine | Rhesus Monkey, Squirrel Monkey | 17% | nih.govnih.gov |

| Doxylamine-N-oxide | Rhesus Monkey | 1% | nih.govnih.gov |

| Side-chain cleavage products | Rhesus Monkey | 31% | nih.govnih.gov |

| N-acetyl-N,N-didesmethyldoxylamine | Squirrel Monkey | - | nih.gov |

In Vitro Metabolic Studies: Applications of Hepatic Microsomal Assays and Recombinant Enzyme Systems

In vitro systems, such as hepatic microsomal assays and recombinant enzyme systems, are crucial for elucidating the specific enzymes involved in the metabolism of N-desmethyl-doxylamine. The liver is the primary site of doxylamine metabolism. wikipedia.org

Incubations of doxylamine with rat liver homogenates have successfully identified N-desmethyldoxylamine as a metabolite. nih.gov Furthermore, studies using isolated rat hepatocytes have generated several metabolites observed in vivo, including doxylamine N-oxide, desmethyldoxylamine, didesmethyldoxylamine, and ring-hydroxylated products. nih.gov This confirms the significant role of hepatic enzymes in doxylamine biotransformation. nih.gov

Pharmacological Characterization of N Desmethyl Doxylamine in Preclinical and in Vitro Models

Receptor Binding Affinities and Selectivity of N-desmethyl-Doxylamine

The interaction of N-desmethyl-doxylamine with histamine (B1213489) receptors is central to its pharmacological activity. As a metabolite of doxylamine (B195884), its binding profile is closely related to that of the parent compound, though with notable differences in potency.

Histamine H1 Receptor Interactions: Ligand Binding and Antagonistic Activity Research

N-desmethyl-doxylamine is recognized primarily as a metabolite of the antihistamine doxylamine. bertin-bioreagent.com Like its parent compound, N-desmethyl-doxylamine functions as an antagonist at the histamine H1 receptor. Doxylamine and other first-generation antihistamines act by competitively inhibiting the binding of histamine to H1 receptors. drugbank.comreallifepharmacology.com This antagonism blocks the downstream signaling cascade typically initiated by histamine, which involves the Gq/11 protein-mediated activation of phospholipase C and a subsequent increase in intracellular calcium. smpdb.camdpi.com By blocking the receptor, these antagonists attenuate inflammatory responses. smpdb.ca Research indicates that while N-desmethyl-doxylamine retains this H1 antagonistic activity, it is less potent than the parent compound, doxylamine. This interaction with the H1 receptor is responsible for the compound's antihistaminic and sedative properties. wikipedia.org

Comparative Receptor Pharmacology with Doxylamine and Other Antihistamine Metabolites

A comparative analysis of pharmacokinetic parameters in humans highlights the distinct profiles of doxylamine and its N-desmethyl metabolite.

| Parameter | Doxylamine | N-desmethyl-doxylamine |

|---|---|---|

| Cmax (ng/mL) | 92.3 | ~85 |

| Elimination Half-Life (hours) | 12.6 | ~10 |

| AUC(0–24) (ng·hr/mL) | 1397.1 | ~1200 |

Data derived from pharmacokinetic studies in humans.

Investigation of Biological Activities in Cellular and Subcellular Systems

In vitro models provide a controlled environment to dissect the specific biological effects of N-desmethyl-doxylamine at the cellular and subcellular levels. These assays focus on functional responses and enzymatic interactions.

In Vitro Functional Assays (e.g., cAMP Accumulation, Calcium Mobilization)

Functional assays are critical for understanding the cellular consequences of receptor binding. The primary mechanism of H1 receptor signaling involves the mobilization of intracellular calcium. mdpi.com As an H1 receptor antagonist, N-desmethyl-doxylamine is expected to inhibit the histamine-induced increase in intracellular calcium. smpdb.ca This blockade prevents the activation of downstream pathways, such as the NF-κB immune response transcription factor, and stabilizes mast cells by lowering intracellular calcium ion concentration, which in turn reduces further histamine release. smpdb.ca

While H1 receptor signaling is primarily linked to calcium mobilization, other receptor systems, like the histamine H2 receptor, are coupled to the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Studies on related cellular pathways have shown that cAMP-elevating agents can inhibit calcium mobilization induced by other stimuli, demonstrating the complex interplay between these signaling molecules. nih.gov Advanced in vitro systems, such as those using human-induced pluripotent stem cells (hiPSCs), are now being employed to model developmental processes and assess how compounds affect cellular differentiation and gene expression. nih.gov

Enzyme Induction Studies (e.g., Cytochrome P450) in Experimental Systems

The biotransformation of doxylamine into N-desmethyl-doxylamine is mediated by the cytochrome P450 (CYP) enzyme system. The formation of this metabolite serves as a key indicator of hepatic enzyme activity.

| Primary Cytochrome P450 Enzymes in Doxylamine Metabolism |

|---|

| CYP1A2 |

| CYP2C9 |

| CYP2D6 |

Data derived from metabolism studies. wikipedia.orgmdwiki.org

The induction of CYP enzymes is a significant area of investigation in drug metabolism. This process involves an increased synthesis of CYP enzymes following exposure to a xenobiotic, which can enhance the metabolism of co-administered drugs, potentially reducing their therapeutic efficacy or increasing the formation of reactive metabolites. evotec.com This induction is primarily mediated by the activation of nuclear receptors such as the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and aryl hydrocarbon receptor (AhR). researchgate.net Regulatory agencies recommend in vitro studies using cultured human hepatocytes to assess the potential of a compound to induce key CYP enzymes like CYP1A2, CYP2B6, and CYP3A4. evotec.com The study of N-desmethyl-doxylamine's formation is integral to understanding the metabolic profile of doxylamine and its interactions with the CYP450 system.

Preclinical Pharmacodynamic Research in Animal Models (excluding therapeutic efficacy studies)

Animal models are indispensable for characterizing the in vivo pharmacokinetics and pharmacodynamics of a compound and its metabolites. nih.gov Preclinical research on doxylamine has been conducted in both rat and monkey models. nih.gov These studies have been crucial for understanding the metabolic fate of the parent drug.

In one key study, rhesus monkeys administered doxylamine showed that N-desmethyl-doxylamine was a significant metabolite, constituting 20% of the metabolites found in urine. Another study in rats meticulously detailed the pharmacokinetic parameters (Cmax, tmax, AUC) of doxylamine succinate (B1194679) following intravenous, oral, and intranasal administration, providing a comprehensive picture of its absorption and bioavailability across different routes. nih.gov Such preclinical investigations establish the in vivo relevance of metabolites identified in vitro and provide foundational data on their formation and persistence in a biological system.

Peripheral Systemic Effects in Research Models

The presence and characteristics of N-desmethyl-doxylamine have been documented in several preclinical research models, establishing its role as a significant metabolite of doxylamine.

In vitro studies using rat liver homogenates and isolated rat hepatocytes have successfully identified the formation of N-desmethyl-doxylamine through the N-demethylation of its parent compound. nih.govfda.gov These models confirm that the liver is a primary site for the metabolic conversion of doxylamine.

In vivo studies in animal models have further quantified the presence of this metabolite. Following oral administration of doxylamine to Fischer 344 rats, N-desmethyl-doxylamine was identified as one of the nonconjugated metabolites. nih.gov Studies in squirrel monkeys and rhesus monkeys have also confirmed its formation. nih.govscience.gov

In one study involving female rhesus monkeys, the administration of doxylamine succinate resulted in detectable plasma concentrations of its metabolites. N-desmethyl-doxylamine was a notable component of the metabolic profile. science.gov The same research noted that as the intravenous dose of doxylamine succinate was increased, the 24-hour urinary excretion of N-desmethyl-doxylamine also significantly increased, indicating a dose-dependent relationship in its formation and clearance. science.gov

The table below summarizes pharmacokinetic findings for N-desmethyl-doxylamine in a rhesus monkey model following oral administration of a combination product containing doxylamine succinate. science.gov

| Pharmacokinetic Parameter | N-desmethyl-doxylamine (Metabolite Peak 5) | Preclinical Model |

| Maximum Plasma Concentration (Cmax) | 790 ng/mL | Rhesus Monkey |

| Time to Maximum Plasma Concentration (Tmax) | 2 hours | Rhesus Monkey |

| Relative Percentage of Metabolites | 20% | Rhesus Monkey |

Data derived from a study analyzing plasma metabolite profiles following oral administration of Bendectin (a combination of doxylamine succinate and pyridoxine (B80251) hydrochloride). science.gov

Synthetic Chemistry and Derivative Research of N Desmethyl Doxylamine

Chemical Synthesis Methodologies for N-desmethyl-Doxylamine for Research Purposes

The synthesis of N-desmethyl-doxylamine is essential for obtaining pure material to be used as a reference standard in analytical methods and for various research applications. The primary approaches involve the chemical modification of its parent compound, doxylamine (B195884).

The most direct synthetic route to N-desmethyl-doxylamine is the demethylation of doxylamine. This process involves the selective removal of one of the N-methyl groups from the tertiary amine of the doxylamine molecule.

Chemical Reagents: Various demethylating agents can be employed for this transformation. One common method involves the use of hydrobromic acid. Other approaches, standard in medicinal chemistry, could include the use of chloroformates like ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis, or the Von Braun reaction using cyanogen (B1215507) bromide, although the latter can involve harsh conditions leading to product decomposition in sensitive molecules. nih.gov

Reaction Conditions: The demethylation reaction is typically performed under controlled conditions to avoid side reactions and degradation of the ether linkage in the molecule. The reaction is often carried out in a suitable organic solvent, such as dichloromethane, at temperatures ranging from 0°C to 25°C. The choice of solvent and temperature is critical to ensure the stability of the reactant and product.

For research and analytical purposes, N-desmethyl-doxylamine is required in high purity. Laboratory-scale synthesis provides the necessary quantities of this metabolite for use as a qualified reference standard.

The synthesis begins with the parent compound, doxylamine, which itself is typically prepared via a multi-step process. An improved synthesis for doxylamine succinate (B1194679) involves reacting 2-acetylpyridine (B122185) with bromobenzene (B47551) in the presence of magnesium to form a Grignard reagent, followed by reaction with 2-dimethylaminoethyl chloride. indexcopernicus.com

Once doxylamine is obtained, the laboratory-scale demethylation is performed. Following the reaction, a purification process is necessary, which typically involves:

Extraction: The reaction mixture is worked up, often involving acid-base extraction to separate the amine product from unreacted starting material and non-basic byproducts.

Chromatography: Column chromatography is frequently used to isolate the desired N-desmethyl-doxylamine from any remaining doxylamine and the N,N-didesmethyl by-product.

Salt Formation: For improved stability and handling, the purified N-desmethyl-doxylamine free base is often converted to a salt, such as the succinate salt. This is achieved by reacting the base with succinic acid in a suitable solvent like acetone. indexcopernicus.com

The final product is characterized by various analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity (typically ≥90%).

Interactive Table: Synthesis Parameters

| Parameter | Details | Source(s) |

| Starting Material | Doxylamine | |

| Reaction Type | N-Demethylation | nih.gov |

| Common Reagent | Hydrobromic Acid | |

| Solvent Example | Dichloromethane | |

| Temperature Range | 0-25°C | |

| Purification Method | Extraction, Chromatography | |

| Final Form | Succinate Salt for Stability |

Synthesis of Labeled Analogues of N-desmethyl-Doxylamine for Metabolic and Analytical Research

Isotopically labeled analogues of N-desmethyl-doxylamine are indispensable tools for modern biomedical research. They allow for precise tracking in metabolic studies and serve as ideal internal standards for mass spectrometry-based quantification.

Carbon-14 (¹⁴C) is a beta-emitting radioisotope with a long half-life (5730 years), making it ideal for use as a tracer in absorption, distribution, metabolism, and excretion (ADME) studies. wuxiapptec.com The synthesis of ¹⁴C-labeled N-desmethyl-doxylamine would follow the general principles of radiosynthesis.

Labeling Position: The key to a successful radiolabeling strategy is placing the ¹⁴C atom in a metabolically stable position within the molecule to ensure the label is not lost during biotransformation. wuxiapptec.com For N-desmethyl-doxylamine, this could involve incorporating the label into the pyridine (B92270) ring, the phenyl ring, or the ethoxyethane backbone.

Synthetic Strategy: The synthesis would likely start with a simple ¹⁴C-containing building block, such as Ba[¹⁴C]CO₃, which is the primary raw material for most ¹⁴C syntheses. nih.gov This would be converted into a more complex reagent, such as a labeled 2-benzoylpyridine, for subsequent steps. The synthesis of ¹⁴C-labeled doxylamine has been reported for toxicological studies, and a similar pathway followed by demethylation could yield the desired labeled metabolite. The entire synthesis must be carried out in specialized radiochemistry laboratories to manage radioactivity safely and minimize radioactive waste. wuxiapptec.comselcia.com

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used to prepare internal standards for quantitative analysis by LC-MS. nih.govmdpi.com A deuterated analogue of N-desmethyl-doxylamine would have a higher mass than the unlabeled compound but would exhibit nearly identical chromatographic behavior, making it an excellent internal standard. mdpi.com

Synthesis Methods: Deuterium can be introduced into the molecule through several methods. One approach is a hydrogen-deuterium exchange reaction, often base-catalyzed, which can replace labile protons with deuterium from a deuterium source like D₂O. mdpi.com For more stable labeling, deuterated starting materials are used in a de novo synthesis. For example, a deuterated phenyl ring or pyridinyl ring could be incorporated early in the synthesis of the doxylamine precursor. Another method involves the reduction of an amide precursor using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to form a deuterated amine. epj-conferences.org

Application: The resulting deuterated N-desmethyl-doxylamine is added to biological samples (e.g., urine, plasma) at a known concentration before extraction and analysis. By comparing the mass spectrometer's signal response of the native analyte to the deuterated internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation. nih.gov

Interactive Table: Isotopic Labeling Strategies

| Isotope | Purpose | Common Precursor | Synthetic Consideration | Source(s) |

| Carbon-14 (¹⁴C) | Metabolic Tracking (ADME studies) | Ba[¹⁴C]CO₃, [¹⁴C]CH₃I | Label must be in a metabolically stable position. Requires specialized radiochemistry facilities. | wuxiapptec.comnih.gov |

| Deuterium (²H/D) | Internal Standard for Mass Spectrometry | D₂O, LiAlD₄, Deuterated Building Blocks | Must co-elute with the non-deuterated analyte and not undergo back-exchange. | nih.govmdpi.comepj-conferences.org |

Derivatization Strategies for Analytical and Structural Studies of N-desmethyl-Doxylamine

Derivatization is a chemical modification process used to convert a compound into a product of similar structure but with properties that are more suitable for a particular analytical technique. For N-desmethyl-doxylamine, this is particularly relevant for gas chromatography-mass spectrometry (GC-MS) analysis.

Early analytical methods for doxylamine and its metabolites using GC faced challenges with peak resolution. N-desmethyl-doxylamine, being a secondary amine, contains a polar N-H bond that can lead to poor peak shape (tailing) and potential thermal degradation in a hot GC injection port. Derivatization addresses these issues by replacing the active hydrogen with a non-polar group.

Common derivatization strategies for secondary amines like N-desmethyl-doxylamine include:

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), converts the secondary amine to a stable, volatile amide derivative.

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active proton with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.

Furthermore, the free base form of some secondary amines can be highly sensitive to photooxidation, potentially forming hydroxylamine (B1172632) or other degradation products. nih.gov Converting the amine to a less reactive derivative can improve its stability during analysis and storage. The choice of derivatizing agent depends on the specific requirements of the analytical method, including desired volatility, mass spectral fragmentation patterns, and detector sensitivity.

Analytical Methodologies for N Desmethyl Doxylamine Research Applications

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental in the analysis of N-desmethyl-doxylamine, enabling its separation from complex biological matrices and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the metabolite profiling of doxylamine (B195884) and its derivatives, including N-desmethyl-doxylamine. researchgate.netconsensus.app This technique allows for the effective separation and quantification of these compounds in various biological samples, such as plasma and urine. researchgate.netconsensus.appnih.gov

Reversed-phase HPLC is a commonly employed method. researchgate.net For instance, studies have utilized C18 columns to separate doxylamine and its metabolites. researchgate.net The mobile phase composition is critical for achieving optimal separation. A typical mobile phase might consist of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727). researchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is varied during the analysis, is often used to effectively separate a range of metabolites with different polarities. sysrevpharm.orgsysrevpharm.org

Ultra-High-Performance Liquid Chromatography (UHPLC), a more advanced form of HPLC, offers faster analysis times and higher resolution. chromatographyonline.com One study successfully used UHPLC to identify doxylamine metabolites, including desmethyldoxylamine, in human urine in under two minutes with minimal sample cleanup. chromatographyonline.com

The detection of N-desmethyl-doxylamine and other metabolites following HPLC separation is often achieved using UV detectors or, for greater sensitivity and specificity, mass spectrometers. researchgate.netchromatographyonline.com Chiral HPLC methods have also been developed to separate the enantiomers of doxylamine, which is important for understanding their distinct pharmacological profiles. researchgate.netresearchgate.net

A summary of HPLC methods used in the analysis of doxylamine and its metabolites is presented below:

| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |

| HPLC | Kromasil C18 | Phosphate buffer (pH 3.5) and methanol (45:55 v/v) | UV (262 nm) | Quantification of doxylamine | researchgate.net |

| UFLC-DAD | Chiralpak IC | Not specified | DAD | Enantiomeric separation of doxylamine | researchgate.net |

| HPLC-DAD | Chiralpak AD-H | n-hexane-2-propanol-diethylamine (98:2:0.025, v/v/v) | DAD (262 nm) | Determination of doxylamine enantiomers in human plasma | researchgate.net |

| UHPLC | 1.9 μm Hypersil phenyl | 0.1% formic acid in water and methanol (gradient) | TOF-MS | Identification of doxylamine metabolites in human urine | chromatographyonline.com |

| RP-HPLC | Kromosil-C18 | Phosphate buffer (pH 5) and methanol (40:60) | UV (263 nm) | Simultaneous estimation of doxylamine succinate (B1194679) and pyridoxine (B80251) hydrochloride | researchgate.net |

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is another powerful technique used in the analysis of doxylamine and its metabolites. nih.gov It is particularly useful for the analysis of volatile or semi-volatile compounds. In the context of N-desmethyl-doxylamine research, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

Early studies on doxylamine metabolism utilized GC to separate various metabolites found in urine. nih.gov High-resolution gas chromatography with on-column injection and a fused silica (B1680970) column has been employed for the separation of doxylamine metabolites from rhesus monkey urine. researchgate.net The use of a nitrogen/phosphorus detector can enhance the selectivity for nitrogen-containing compounds like N-desmethyl-doxylamine. researchgate.net

One of the challenges with GC analysis is that some metabolites may not be sufficiently volatile. In such cases, chemical derivatization techniques are employed to increase their volatility and improve their chromatographic properties. consensus.app

Spectrometric Methods for Identification and Structural Elucidation of N-desmethyl-Doxylamine

Spectrometric methods are indispensable for the unambiguous identification and detailed structural analysis of N-desmethyl-doxylamine. Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy are the key techniques in this domain.

Mass Spectrometry (MS): Chemical Ionization Mass Spectrometry (CIMS), LC-MS

Mass Spectrometry (MS) is a highly sensitive and specific technique for the identification and structural elucidation of doxylamine metabolites. consensus.app It is often coupled with a chromatographic separation method, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). researchgate.netresearchgate.net

Chemical Ionization Mass Spectrometry (CIMS) has been used in the analysis of doxylamine metabolites. consensus.appnih.gov This soft ionization technique can provide molecular weight information, which is crucial for initial identification. researchgate.net Different reagent gases, such as methane (B114726) or ammonia (B1221849), can be used to control the fragmentation and provide specific structural information. researchgate.netconsensus.app

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), are widely used for the analysis of N-desmethyl-doxylamine. nih.govnih.gov These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of low levels of metabolites in complex biological matrices like human plasma. nih.govresearchgate.net In LC-MS/MS, the precursor ion corresponding to the metabolite of interest is selected and then fragmented to produce characteristic product ions, which provides a high degree of confidence in the identification. nih.govnih.gov For instance, a study developed an LC-MS/MS method for doxylamine in human plasma using multiple reaction monitoring (MRM) with transitions of m/z 271.0→182.0 for doxylamine. nih.gov

Thermospray Mass Spectrometry (TSP/MS) has also been applied to the analysis of doxylamine metabolites, including N-desmethyl-doxylamine derivatives. nih.govnih.gov This technique is suitable for analyzing compounds that are thermally labile and difficult to volatilize, such as glucuronide conjugates. researchgate.netnih.gov

The following table summarizes key mass spectrometry findings for the analysis of doxylamine and its metabolites:

| Ionization Technique | Mass Analyzer | Key Findings | Reference |

| Chemical Ionization (CI) | Not specified | Used with methane or ammonia as reagent gas for metabolite identification. | consensus.app |

| Thermospray (TSP) | Tandem Mass Spectrometry (MS/MS) | Provided [M + H]+ ions and characteristic fragment ions for doxylamine N-oxide and other metabolites. | nih.govnih.gov |

| Electrospray Ionization (ESI) | Tandem Mass Spectrometry (MS/MS) | Developed a sensitive method for quantifying doxylamine in human plasma with MRM transitions. | nih.govresearchgate.net |

| Fast Atom Bombardment (FAB) | Tandem Mass Spectrometry (MS/MS) | Used to determine the molecular weight and exact mass of glucuronide metabolites of doxylamine and its desmethyl derivatives. | researchgate.net |

| Time-of-Flight (TOF) | Ultrahigh-Resolution TOF-MS | Enabled rapid identification of doxylamine metabolites in human urine with high mass accuracy. | chromatographyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the definitive structural elucidation of molecules, including metabolites like N-desmethyl-doxylamine. nih.govresearchgate.net While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule, which is invaluable for unambiguous structure confirmation. nih.govoup.com

In metabolomics research, NMR can be used to analyze complex mixtures of metabolites in biological fluids with minimal sample preparation. nih.govresearchgate.net This non-destructive technique allows for the simultaneous detection and quantification of multiple compounds. nih.gov Although direct detection of low-concentration metabolites like N-desmethyl-doxylamine in complex biological samples can be challenging due to limitations in sensitivity, NMR is crucial for characterizing synthesized reference standards of metabolites. researchgate.netoup.com The structural information obtained from NMR analysis of a synthesized standard can then be used to confirm the identity of a metabolite detected by more sensitive techniques like LC-MS.

Application of Analytical Methods in Metabolite Profiling Research

The analytical methodologies described above are integral to metabolite profiling research, which aims to identify and quantify the complete set of metabolites in a biological system. sysrevpharm.orgsysrevpharm.org In the context of doxylamine, these methods have been instrumental in elucidating its metabolic pathways. researchgate.netwho.int

Research has shown that doxylamine undergoes several biotransformation processes in the body, including N-demethylation to form N-desmethyl-doxylamine and N,N-didesmethyldoxylamine. consensus.appnih.gov Other metabolic routes include N-oxidation, aromatic hydroxylation, and ether cleavage. who.int

The combination of chromatographic separation and spectrometric detection, particularly LC-MS, has proven to be a robust approach for comprehensive metabolite profiling of doxylamine. sysrevpharm.orgchromatographyonline.com These studies have successfully identified and quantified not only the primary metabolites but also their conjugated forms, such as glucuronides, in various biological matrices. researchgate.netnih.gov The data generated from these analytical approaches provide a detailed understanding of the fate of doxylamine in the body.

Identification and Quantification in Biological Matrices from Animal Studies (e.g., Plasma, Urine, Tissue Extracts)

The analysis of N-desmethyl-Doxylamine in complex biological samples from animal studies necessitates highly sensitive and selective analytical methods. These methods are essential for understanding the metabolic profile and disposition of the parent drug, Doxylamine. Various chromatographic techniques are employed for the extraction and quantification of this metabolite from matrices such as plasma, urine, and tissue homogenates.

Commonly utilized analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with highly specific detectors. researchgate.net For instance, a GC method using a nitrogen-phosphorus detector (NPD) has been developed for the quantification of Doxylamine and its metabolites in primate plasma, reaching detection levels as low as 100 parts-per-billion (ppb). researchgate.net Similarly, HPLC methods have been established to assay the drug and its metabolites in urine. researchgate.netnih.gov

Sample preparation is a critical step to remove interfering substances from the biological matrix. mdpi.comnih.gov Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are extensively used to isolate N-desmethyl-Doxylamine and other analytes from plasma, urine, or tissue extracts before instrumental analysis. nih.gov For example, Doxylamine and its metabolites can be extracted from plasma using a dichloromethane:hexane solvent mixture, which provides high recovery yields. researchgate.net

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for its superior sensitivity and specificity in identifying and quantifying drug metabolites. japsonline.com This technique allows for the precise measurement of N-desmethyl-Doxylamine even at very low concentrations, providing robust data for pharmacokinetic modeling in animal studies. nih.gov

Table 1: Analytical Methods for N-desmethyl-Doxylamine in Animal Biological Matrices

| Analytical Technique | Sample Matrix | Sample Preparation | Key Findings & Performance |

|---|---|---|---|

| GC-NPD | Primate Plasma | Liquid-Liquid Extraction | Quantifiable levels as low as 100 ppb. researchgate.net |

| HPLC | Primate Urine | Liquid-Liquid Extraction | Assay sensitivity down to 250 ppb. researchgate.net |

| HPLC-DAD | Human Plasma | Dichloromethane:Hexane Extraction | Good linearity, sensitivity, and repeatability for enantiomeric separation. researchgate.net |

| LC-MS/MS | General Biological Matrices | Solid-Phase or Liquid-Liquid Extraction | High sensitivity and specificity; considered a gold standard for metabolite quantification. nih.govjapsonline.com |

In Vitro Enzymatic Assay Monitoring and Kinetic Analysis

In vitro enzymatic assays are fundamental for investigating the metabolic pathways of Doxylamine, specifically its conversion to N-desmethyl-Doxylamine. These assays typically utilize liver microsomes or recombinant cytochrome P450 (CYP) enzymes to simulate the metabolic processes that occur in the body. nih.gov

The primary goal of these studies is to identify the specific CYP isoforms responsible for the N-demethylation of Doxylamine and to determine the kinetic parameters of this reaction. By incubating Doxylamine with a panel of human CYP450 isoforms (e.g., CYP2D6, CYP3A4), researchers can compare the rates of metabolite formation. The rate of NADH oxidation, which is linked to enzyme activity, can be monitored spectrophotometrically. nih.gov

Kinetic analysis is performed by measuring the rate of N-desmethyl-Doxylamine formation at various substrate concentrations. The resulting data are then fitted to enzyme kinetic models, such as the Michaelis-Menten equation, to calculate key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.gov This information is vital for understanding the efficiency and capacity of the metabolic pathway. The use of kinetic models allows for accurate estimation of enzyme activity by analyzing the complete progress curve of the reaction. nih.gov

Table 2: Parameters in Kinetic Analysis of N-desmethyl-Doxylamine Formation

| Parameter | Description | Significance in Research |

|---|---|---|

| Vmax (Maximum Velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. | Indicates the maximum capacity of the enzyme system to metabolize the drug. |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Represents the affinity of the enzyme for the substrate; a lower Km indicates higher affinity. |

| In Vitro Half-Life | The time required for 50% of the parent drug to be metabolized. | Provides an estimate of the metabolic stability of the drug. |

Development and Validation of Analytical Methods for Research Purity and Reference Standards

The availability of pure N-desmethyl-Doxylamine as a reference standard is a prerequisite for the accurate quantification of the metabolite in any study. The development and validation of analytical methods to confirm the identity, purity, and stability of these reference standards are governed by stringent guidelines, such as those from the International Council for Harmonisation (ICH). omicsonline.orgscirp.org

Method development focuses on creating a reliable procedure to analyze the chemical and physical properties of the N-desmethyl-Doxylamine standard. upm-inc.com High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for purity analysis. For structural elucidation and confirmation of the molecular weight, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed.

Method validation is the process of scientifically proving that the analytical method is suitable for its intended purpose. upm-inc.com This involves a series of experiments to assess several key parameters:

Accuracy: The closeness of the test results to the true value. omicsonline.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. upm-inc.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. scirp.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scirp.org

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. scirp.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. scirp.org

Forced degradation studies are also a critical component of validation. researchgate.net These studies involve subjecting the N-desmethyl-Doxylamine standard to stress conditions (e.g., acid, base, oxidation, heat, light) to ensure the analytical method can effectively separate the intact compound from any potential degradation products, thus proving it is "stability-indicating." researchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| N-desmethyl-Doxylamine |

| Doxylamine |

| N-desmethyl-Doxylamine (succinate) |

| N,N-didesmethyldoxylamine |

| Doxylamine-N-oxide |

| Diphenhydramine |

| Dichloromethane |

| Hexane |

Structure Activity Relationships Sar and Structural Biology Considerations of N Desmethyl Doxylamine

Impact of N-Demethylation on Ligand-Receptor Interactions and Functional Outcomes

The pharmacological activity of doxylamine (B195884) stems from its role as a potent antagonist or inverse agonist at the histamine (B1213489) H1 receptor and as an antagonist at muscarinic acetylcholine (B1216132) receptors. These actions are responsible for its antihistaminic, sedative, and anticholinergic effects. The conversion of doxylamine to N-desmethyl-doxylamine through the removal of a single methyl group from the terminal nitrogen atom significantly alters its interaction with these receptors.

The tertiary amine of doxylamine is a critical feature for its high-affinity binding to H1 and muscarinic receptors. The process of N-demethylation results in a secondary amine in N-desmethyl-doxylamine. This structural modification generally leads to a marked decrease in binding affinity and pharmacological potency. While doxylamine is a potent H1 receptor antagonist, its N-desmethyl metabolite exhibits substantially reduced receptor affinity. Some findings suggest that N-desmethyl-doxylamine retains some, albeit minimal, antihistaminic and anticholinergic properties. However, its activity is considered significantly less potent when compared to the parent drug, doxylamine.

Comparative Structural Features of N-desmethyl-Doxylamine, Doxylamine, and N,N-Didesmethyldoxylamine

Doxylamine undergoes sequential N-demethylation, first to N-desmethyl-doxylamine and subsequently to N,N-didesmethyldoxylamine. The primary structural difference among these three compounds lies in the degree of methylation of the terminal amino group of the ethylamine (B1201723) side chain.

Doxylamine features a tertiary amine (a dimethylamino group).

N-desmethyl-doxylamine possesses a secondary amine (a monomethylamino group), having lost one methyl group.

N,N-didesmethyldoxylamine contains a primary amine, having lost both methyl groups.

This progressive loss of methyl groups leads to a decrease in molecular weight and alters the physicochemical properties of the molecule, such as basicity and lipophilicity, which in turn affects receptor binding and the ability to cross the blood-brain barrier.

| Feature | Doxylamine | N-desmethyl-doxylamine | N,N-Didesmethyldoxylamine |

|---|---|---|---|

| IUPAC Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine | N-methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine | 2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine |

| Molecular Formula (Free Base) | C₁₇H₂₂N₂O | C₁₆H₂₀N₂O | C₁₅H₁₈N₂O |

| Molecular Weight (Free Base) | 270.37 g/mol | 256.34 g/mol | 242.32 g/mol |

| Terminal Amine Group | Tertiary (-N(CH₃)₂) | Secondary (-NHCH₃) | Primary (-NH₂) |

| Pharmacological Activity | Potent H1 and muscarinic antagonist | Significantly reduced activity | Considered inactive |

Role of Specific Functional Groups in Mediating Observed Pharmacological Activities (in vitro/preclinical)

The pharmacological profile of doxylamine and its metabolites is dictated by the interplay of its key functional groups.

Amino Group: The terminal amino group is fundamental for receptor interaction. In doxylamine, the positively charged tertiary amine at physiological pH forms a crucial ionic bond with a conserved aspartate residue in the binding pocket of the H1 receptor. The two methyl groups also contribute to the steric bulk and lipophilicity, influencing binding affinity. The conversion to a secondary amine in N-desmethyl-doxylamine alters this interaction. While it can still be protonated, the change in steric and electronic properties reduces the affinity for the receptor binding site. The presence of a hydrogen atom on the nitrogen also introduces hydrogen-bonding capabilities not present in the parent compound, which could alter the binding orientation.

Aromatic Rings (Phenyl and Pyridyl): The phenyl and pyridyl rings are essential for anchoring the molecule within the receptor binding site through hydrophobic and van der Waals interactions with non-polar amino acid residues. The specific arrangement of these two rings around the chiral carbon center is critical for high-affinity binding.

Preclinical studies in rats and monkeys have confirmed the metabolic pathway of N-demethylation, identifying N-desmethyl-doxylamine as a significant urinary metabolite. These studies underscore that while the core scaffold necessary for some level of interaction is present, the integrity of the tertiary amine is paramount for the potent pharmacological activity seen with doxylamine.

Conformational Analysis and Molecular Modeling in Receptor Binding Studies

While specific molecular modeling studies for N-desmethyl-doxylamine are not extensively detailed in the public literature, this

Advanced Research Topics and Future Directions for N Desmethyl Doxylamine Studies

Investigation of Novel Metabolic Pathways or Unidentified Metabolites

The metabolism of doxylamine (B195884) is complex and varies across different species. researchgate.net In humans, doxylamine is metabolized in the liver primarily through N-demethylation to form N-desmethyldoxylamine and subsequently N,N-didesmethyldoxylamine. researchgate.netwikipedia.orgnih.gov Other known pathways include the formation of doxylamine N-oxide and subsequent conjugation of the metabolites. wikipedia.orgnih.gov

However, research suggests the existence of other, yet to be fully identified, metabolic pathways. Studies in rhesus monkeys have revealed the presence of unknown polar metabolites, indicating that our understanding of doxylamine's biotransformation is incomplete. researchgate.netoup.com One study identified several metabolites in monkey urine, including 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid and 1-[1-phenyl-1-(2-pyridinyl)ethoxy] methanol (B129727), which are products of side-chain oxidation and/or deamination. researchgate.netoup.com Further investigation is needed to confirm if these pathways are relevant in humans and to identify any other minor or previously unidentified metabolites. The use of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in this endeavor. chromatographyonline.com

Table 1: Known and Investigated Metabolites of Doxylamine

| Metabolite | Metabolic Pathway | Species in which Identified |

| N-desmethyldoxylamine | N-demethylation | Human, Monkey, Rat researchgate.netresearchgate.netnih.gov |

| N,N-didesmethyldoxylamine | N-demethylation | Human, Monkey, Rat researchgate.netresearchgate.netnih.gov |

| Doxylamine N-oxide | N-oxidation | Monkey, Rat nih.govoup.com |

| Doxylamine O-glucuronide | Glucuronidation | Rat researchgate.net |

| N-desmethyl-doxylamine O-glucuronide | Glucuronidation | Rat researchgate.net |

| N,N-didesmethyldoxylamine O-glucuronide | Glucuronidation | Rat researchgate.net |

| 2-[1-phenyl-1-(2-pyridinyl)ethoxy] acetic acid | Side-chain oxidation/deamination | Monkey researchgate.netoup.com |

| 1-[1-phenyl-1-(2-pyridinyl)ethoxy] methanol | Side-chain oxidation/deamination | Monkey researchgate.netoup.com |

Elucidation of Discrepancies in Reported Pharmacological Activity of N-desmethyl-Doxylamine

While it is established that N-desmethyldoxylamine is a pharmacologically active metabolite, there are some discrepancies in the reported potency and activity compared to its parent compound, doxylamine. Some sources suggest that N-desmethyldoxylamine retains antihistaminic activity by acting as a competitive antagonist at H1 receptors, similar to doxylamine. However, another source indicates that N-desmethyldoxylamine exhibits negligible affinity for the H1 receptor.

Development of Advanced Analytical Techniques for Low-Level Detection and Quantification in Complex Biological Systems

The accurate detection and quantification of N-desmethyl-doxylamine in biological matrices such as plasma and urine are crucial for pharmacokinetic and metabolism studies. Early analytical methods relied on gas chromatography (GC) with nitrogen-phosphorus detection. nih.gov While these methods were sufficient for initial studies, they often faced challenges with resolution and differentiating between various metabolites.

More recent advancements have led to the development of more sensitive and specific techniques. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) has been successfully used for the enantioselective quantification of doxylamine and its metabolites. researchgate.net Furthermore, ultrahigh-performance liquid chromatography-time-of-flight mass spectrometry (UHPLC-TOF-MS) has emerged as a powerful tool for the rapid identification and characterization of doxylamine metabolites with high accuracy and sensitivity. chromatographyonline.com

Future research in this area should focus on refining these methods to achieve even lower limits of detection and quantification, particularly in complex biological samples. This will enable more precise pharmacokinetic modeling and a better understanding of interindividual variability in doxylamine metabolism.

Table 2: Evolution of Analytical Techniques for Doxylamine and its Metabolites

| Analytical Technique | Advantages | Disadvantages |

| Gas Chromatography (GC) | Established method | Lower resolution, potential for interference |

| High-Performance Liquid Chromatography (HPLC) | Good separation, can be coupled with various detectors researchgate.net | May require derivatization for some compounds |

| UHPLC-TOF-MS | High sensitivity, high resolution, rapid analysis chromatographyonline.com | Higher equipment cost |

Role of N-desmethyl-Doxylamine as a Chemical Probe in Metabolism or Receptor Biology Research

Given that N-desmethyl-doxylamine is a primary metabolite formed by specific cytochrome P450 (CYP) enzymes, it holds potential as a chemical probe to study the activity of these enzymes. The formation of N-desmethyldoxylamine is primarily mediated by CYP2D6, CYP1A2, and CYP2C9. wikipedia.org Therefore, monitoring the levels of this metabolite after doxylamine administration could provide insights into the function and potential genetic polymorphisms of these important drug-metabolizing enzymes.

Further research could validate the use of N-desmethyl-doxylamine as a reliable biomarker for the activity of these specific CYP isoforms. This could have implications for personalized medicine, allowing for the prediction of an individual's response to doxylamine and other drugs metabolized by the same enzymes. Additionally, radiolabeled N-desmethyl-doxylamine could be synthesized and used in receptor binding studies to further probe the histamine (B1213489) H1 receptor and other potential targets.

Research on N-Nitroso Derivatives (e.g., N-Nitroso N-desmethyl Doxylamine) in Chemical Toxicology Studies (focus on formation and detection)

N-nitroso compounds are a class of chemicals that are often potent carcinogens. The formation of N-nitroso derivatives of drugs is a significant concern in toxicology. N-Nitroso N-desmethyl doxylamine is an N-nitroso derivative of N-desmethyl-doxylamine. veeprho.comsynzeal.como2hdiscovery.co The potential for this compound to form in vivo or during the manufacturing and storage of doxylamine-containing products warrants investigation.

Research in this area should focus on two key aspects:

Formation: Studies are needed to determine the conditions under which N-Nitroso N-desmethyl doxylamine can be formed. This includes investigating the potential for nitrosation reactions to occur in the acidic environment of the stomach or in the presence of nitrite (B80452) sources.

Detection: Sensitive and specific analytical methods are required for the detection of trace levels of N-Nitroso N-desmethyl doxylamine in pharmaceutical products and biological samples. veeprho.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are well-suited for this purpose. The development of certified reference materials for N-Nitroso N-desmethyl doxylamine is also essential for accurate quantification and quality control. veeprho.com

The U.S. Food and Drug Administration (FDA) has set an acceptable intake (AI) limit for N-nitroso-desmethyl-doxylamine at 26.5 ng/day, highlighting the regulatory importance of monitoring this potential impurity. veeprho.com

Q & A

Q. How should N-desmethyl-Doxylamine (succinate) be prepared and stored to ensure stability in experimental settings?

- Methodological Answer: Prepare stock solutions by dissolving the compound in inert gas-purged organic solvents (e.g., ethanol, DMSO, or dimethylformamide) at concentrations of 3–10 mg/ml . For aqueous buffers (e.g., PBS, pH 7.2), dissolve directly to a maximum solubility of 3 mg/ml. Avoid prolonged storage of aqueous solutions (>24 hours) due to potential degradation. Store the solid at -20°C in airtight containers to maintain stability for ≥4 years. Residual organic solvents in biological assays must be minimized (<1% v/v) to avoid confounding physiological effects .

Q. What safety protocols are critical when handling N-desmethyl-Doxylamine (succinate)?

- Methodological Answer: Use PPE (gloves, lab coats) and work in a fume hood to mitigate risks from acute toxicity (oral, dermal, and inhalation hazards) . Avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed . In case of inhalation, move to fresh air and seek medical attention. Toxicity data suggest a link to rhabdomyolysis in overdose scenarios, emphasizing the need for precise dosing in animal models .

Q. What analytical techniques are suitable for quantifying N-desmethyl-Doxylamine (succinate) in biological samples?

- Methodological Answer: UV/Vis spectroscopy at 261 nm provides a rapid quantification method for purified samples . For complex matrices (e.g., plasma, tissue homogenates), use LC-MS/MS with a C18 column and positive ion mode. Validate methods with calibration curves (1–100 ng/ml) and internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to study the metabolic pathways of N-desmethyl-Doxylamine (succinate) in vivo?

- Methodological Answer: Administer the compound to rodent models (e.g., Sprague-Dawley rats) via oral gavage or IV injection. Collect plasma/liver samples at timed intervals (0–24 hours). Use LC-HRMS to identify phase I/II metabolites (e.g., glucuronides, sulfates) and compare with in vitro microsomal assays. Reference prior studies on doxylamine metabolism for pathway hypotheses .

Q. How should contradictions in toxicity data (e.g., therapeutic use vs. overdose effects) be addressed in preclinical studies?

- Methodological Answer: Conduct dose-response studies to establish thresholds for adverse effects (e.g., rhabdomyolysis at >50 mg/kg in rodents) . Compare pharmacokinetic parameters (Cmax, AUC) between therapeutic and toxic doses using compartmental modeling. Integrate histopathology (muscle biopsies) and serum biomarkers (creatine kinase) to validate safety margins .

Q. What strategies optimize the sensitivity of N-desmethyl-Doxylamine (succinate) detection in metabolomics workflows?

- Methodological Answer: Employ derivatization (e.g., dansyl chloride) to enhance ionization efficiency in LC-MS. Use stable isotope-resolved metabolomics (SIRM) with ¹³C-labeled succinate to trace incorporation into downstream pathways. Normalize data to internal controls (e.g., alanine/succinate ratios) to reduce batch variability .

Q. How can enzyme inhibition assays be standardized to study N-desmethyl-Doxylamine (succinate) interactions?

- Methodological Answer: Use succinate dehydrogenase (SDH) as a model system. Prepare reaction buffers (pH 7.4, 37°C) with fixed succinate/methylene blue ratios. Include a succinate-free control to isolate competitive inhibition effects. Measure activity spectrophotometrically (600 nm) and calculate IC50 values using nonlinear regression .

Q. What factors influence reproducibility in pharmacokinetic studies of N-desmethyl-Doxylamine (succinate)?

- Methodological Answer: Control variables such as solvent purity (HPLC-grade), storage conditions (-80°C for long-term plasma samples), and animal strain/metabolism. Use randomized block designs to account for inter-individual variability. Validate assays with inter-day precision (<15% RSD) and accuracy (85–115%) .

Key Considerations for Researchers

- Avoid solvent interference in biological assays by lyophilizing stock solutions and reconstituting in buffer .

- Cross-validate findings with orthogonal methods (e.g., NMR for structural confirmation) to address analytical discrepancies .

- Ethical reporting : Distinguish between metabolite-specific effects and parent compound interactions in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.